molecular formula C25H24N4O4S2 B12127920 Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12127920
M. Wt: 508.6 g/mol
InChI Key: SIDHJENLZQHHET-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrocyclohexene ring. The molecule is further functionalized with a benzenesulfonamido-substituted quinoxaline moiety at the 2-position and an ethyl ester group at the 3-position. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by coupling with a quinoxaline derivative (Scheme-I, ).

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H24N4O4S2/c1-2-33-25(30)21-17-12-6-9-15-20(17)34-24(21)28-22-23(27-19-14-8-7-13-18(19)26-22)29-35(31,32)16-10-4-3-5-11-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,26,28)(H,27,29)

InChI Key

SIDHJENLZQHHET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Quinoxaline Ring Formation

The quinoxaline scaffold is synthesized via condensation of o-phenylenediamine with glyoxal derivatives. Heterogeneous catalysts, such as molybdophosphovanadates supported on alumina, enhance reaction efficiency under ambient conditions. For example:

ConditionDetailSource
CatalystCuH₂PMo₁₁VO₄₀/Al₂O₃
SolventToluene
Temperature25°C (room temperature)
Yield>90%

Introduction of 3-Benzenesulfonamido Group

The 3-position of quinoxaline is functionalized via sulfonylation of a pre-installed amino group. This involves:

  • Nitration : Selective nitration at position 3 using mixed acid (HNO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce nitro to amine.

  • Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine or triethylamine.

StepReagents/ConditionsYield
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C60–70%
ReductionH₂ (1 atm), Pd/C, ethanol, 25°C85–90%
SulfonylationBenzenesulfonyl chloride, Et₃N, DCM, 0°C→RT75–80%

Amination at Position 2

A halogenation-amination sequence is employed to introduce the amino group at position 2:

  • Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene at 85°C.

  • Amination : Displacement of bromide with aqueous ammonia or amines.

ReactionConditionsYield
BrominationNBS (1.5 eq), BPO, ClPh, 85°C, 2 h93%
AminationNH₃ (aq), THF, 25°C, 12 h80–85%

Coupling of Tetrahydrobenzothiophene and Quinoxaline Moieties

The final step involves coupling Intermediate A with the functionalized quinoxaline derivative. Two approaches are viable:

Nucleophilic Aromatic Substitution

The 2-amino group of the tetrahydrobenzothiophene displaces a halogen (X = Br, Cl) at position 2 of the quinoxaline:

ParameterDetailSource
SolventDMF or DMSO
BaseK₂CO₃ or Et₃N
Temperature80–100°C
Yield65–75%

Reductive Amination

A Schiff base forms between the amines, followed by reduction with NaBH₃CN:

ConditionValueSource
Coupling AgentGlutaraldehyde or formaldehyde
Reducing AgentNaBH₃CN, MeOH, 0°C→RT
Yield70–78%

Optimization and Challenges

Regioselectivity in Quinoxaline Functionalization

Positional selectivity during nitration and sulfonylation is critical. Electron-donating groups on o-phenylenediamine precursors improve 3-substitution.

Stability of Intermediates

The tetrahydrobenzothiophene ester (Intermediate A) is prone to hydrolysis under alkaline conditions. Storage at 4°C in inert atmosphere is recommended.

Coupling Efficiency

The nucleophilic substitution route requires anhydrous conditions to prevent hydrolysis of the ethyl ester. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve interfacial reactions.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons of quinoxaline (δ 7.5–8.5 ppm) and tetrahydrobenzothiophene (δ 1.5–2.5 ppm).

  • IR : Ester C=O stretch (ν ~1700 cm⁻¹), sulfonamide S=O (ν ~1350, 1150 cm⁻¹).

Chromatographic Purity

Flash chromatography (SiO₂, hexane/ethyl acetate) achieves >95% purity. HPLC (C18, MeOH/H₂O) confirms single-peak elution .

Mechanism of Action

The mechanism of action of Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The benzenesulfonamide group enhances the compound’s ability to bind to proteins and enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the title compound with structurally analogous benzothiophene derivatives, focusing on substituents, molecular properties, and functional attributes.

Structural Features and Substituent Diversity

Title Compound
  • Core Structure : 4,5,6,7-Tetrahydro-1-benzothiophene.
  • Substituents: Position 2: [[3-(Benzenesulfonamido)quinoxalin-2-yl]amino group. Position 3: Ethyl carboxylate.
  • Key Functional Groups: Sulfonamide, quinoxaline, ester.
  • Molecular Formula: Not explicitly provided in evidence but inferred as C₃₀H₂₉N₅O₄S₂ (approximate).
Analog 1 : Ethyl 2-{[3-(Anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 329195-00-8)
  • Core Structure : Similar tetrahydrobenzothiophene.
  • Substituents: Position 2: Chromene-ylidene group with anilinocarbonyl.
  • Key Functional Groups : Chromene, carbamoyl, ester.
  • Molecular Formula : C₂₈H₂₅N₃O₄S .
Analog 2 : Ethyl 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 304685-82-3)
  • Core Structure : Tetrahydrobenzothiophene.
  • Substituents :
    • Position 2 : 3-Methoxybenzamido group.
  • Key Functional Groups : Methoxybenzamide, ester.
  • Molecular Formula: C₁₉H₂₁NO₄S .
Analog 3 : Ethyl 2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 352678-96-7)
  • Core Structure : Hexahydrocycloocta[b]thiophene (larger 8-membered ring).
  • Substituents: Position 2: 2-Methoxybenzoylamino.
  • Key Functional Groups : Methoxybenzoyl, ester.
  • Molecular Formula: C₂₁H₂₅NO₄S .
Analog 4 : Ethyl 2-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Core Structure: Tetrahydrobenzothiophene fused with a tetrahydroquinoline.
  • Substituents: Position 2: Amino-cyano-pyridinyl-tetrahydroquinoline.
  • Key Functional Groups: Cyano, pyridine, quinoline, ester.
  • Molecular Formula : C₂₈H₃₀N₄O₃S .

Molecular Properties and Physicochemical Data

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Title Compound ~C₃₀H₂₉N₅O₄S₂ ~627.7 (estimated) Not reported Not reported Not reported
Analog 1 C₂₈H₂₅N₃O₄S 499.58 Not reported Not reported Not reported
Analog 2 C₁₉H₂₁NO₄S 359.44 1.270 (predicted) 479.0 (predicted) 12.84
Analog 3 C₂₁H₂₅NO₄S 387.49 Not reported Not reported Not reported
Analog 4 C₂₈H₃₀N₄O₃S 502.63 Not reported Not reported Not reported

Key Observations :

  • Size and Complexity : The title compound and Analog 4 are the largest, with molar masses exceeding 500 g/mol due to fused heterocyclic systems.
  • Thermal Stability : Predicted boiling points (e.g., 479°C for Analog 2) indicate high thermal stability, typical of aromatic esters .

Reactivity Trends :

  • The benzenesulfonamido group in the title compound may enhance hydrogen-bonding interactions, influencing crystallinity (as inferred from crystallography tools like SHELX ).

Biological Activity

Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a quinoxaline moiety and a benzothiophene backbone. The presence of a sulfonamide group is significant for its biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit HIV replication in cell lines without inducing cytotoxicity. A notable study demonstrated that a related compound significantly suppressed HIV replication at concentrations as low as 5 µM without adversely affecting cell viability .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for pathogen survival.
  • Interference with Nucleic Acid Synthesis : Compounds with a quinoxaline structure can disrupt nucleic acid synthesis in bacteria and viruses.
  • Cellular Uptake Mechanisms : The lipophilicity of the benzothiophene component may facilitate cellular uptake.

Case Studies and Research Findings

StudyFindings
HIV Replication Study Demonstrated significant suppression of HIV replication in U87MG cells with related compounds at non-toxic concentrations .
Antibacterial Activity Related sulfonamide compounds have shown efficacy against Gram-positive and Gram-negative bacteria in vitro .
Toxicity Assessment In vitro assays indicate low cytotoxicity at therapeutic concentrations, supporting further development .

Q & A

Q. What are the key functional groups and structural motifs in this compound, and how do they influence its chemical reactivity?

The compound contains a benzothiophene core fused with a tetrahydroquinoxaline moiety, a benzenesulfonamide group, and an ethyl carboxylate ester. The benzothiophene and quinoxaline rings contribute to π-π stacking interactions, while the sulfonamide group enhances solubility and potential hydrogen-bonding capabilities. The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acids) .

Methodological Insight:

  • Use spectroscopic techniques (e.g., NMR, IR) to confirm functional groups.
  • Computational modeling (DFT) can predict electronic effects and reactive sites .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

Synthesis typically involves:

  • Preparation of the benzothiophene-3-carboxylate core via cyclization of thiourea derivatives with α,β-unsaturated esters.
  • Introduction of the quinoxaline-sulfonamide moiety via nucleophilic substitution or Buchwald-Hartwig amination.
  • Final esterification to stabilize the carboxylate group .

Key intermediates:

  • 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid.
  • 3-(Benzenesulfonamido)quinoxalin-2-amine .

Q. How can researchers confirm the purity and identity of this compound?

  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Spectroscopy : 1^1H/13^{13}C NMR for structural confirmation; HRMS for molecular weight validation.
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages .

Advanced Research Questions

Q. What strategies can mitigate low yields during the coupling of the quinoxaline-sulfonamide moiety to the benzothiophene core?

  • Optimize reaction conditions: Use Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands like Xantphos for Buchwald-Hartwig amination.
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature control: Reactions at 80–100°C reduce side-product formation .

Data Contradiction Analysis:

  • If yields remain low, assess competing pathways (e.g., decomposition of sulfonamide under basic conditions) via LC-MS monitoring .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Derivatization : Modify the ester group (e.g., hydrolyze to carboxylic acid, replace with amides) to alter lipophilicity.
  • Functional Group Swapping : Replace benzenesulfonamide with pyridine- or thiophene-sulfonamides to evaluate binding affinity changes.
  • Assays : Test derivatives in enzymatic (e.g., kinase inhibition) or cellular (e.g., anti-inflammatory cytokine profiling) models .

Example Workflow:

  • Synthesize 10–15 analogs with systematic modifications.
  • Screen against target proteins (e.g., COX-2, TNF-α) using SPR or fluorescence polarization.
  • Corrogate activity trends with computational docking (AutoDock Vina) .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Molecular Docking : Identify binding poses in protein active sites (e.g., using PDB ID 1CX2 for COX-2).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetic properties .

Validation:

  • Compare predicted IC50_{50} values with experimental data from enzyme inhibition assays .

Q. How can researchers resolve contradictory data in solubility and stability profiles?

  • Solubility : Test in buffered solutions (PBS, pH 7.4) and DMSO. Use shake-flask method with UV-Vis quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC.
  • If discrepancies persist, evaluate polymorphic forms via XRPD .

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